molecular formula C14H21BO3 B2971903 4-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 2621935-86-0

4-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B2971903
CAS No.: 2621935-86-0
M. Wt: 248.13
InChI Key: IXINSCZVESCSBY-UHFFFAOYSA-N
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Description

“4-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound . It is also known as “苯硼酸频哪醇酯” and is often used in the preparation of pharmaceuticals and chemical intermediates .


Chemical Reactions Analysis

This compound is often used in the preparation of pharmaceuticals and chemical intermediates . It is also used in the synthesis of other compounds .


Physical and Chemical Properties Analysis

This compound is a colorless oily substance at room temperature . The boiling point is predicted to be 542.8±50.0 °C and the density is predicted to be 1.25±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Functionalized Compounds

4-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol serves as a precursor in the synthesis of complex organic compounds. For instance, it plays a role in the phosphine-catalyzed [4 + 2] annulation, resulting in the synthesis of tetrahydropyridines with high functionalization and complete regioselectivity. These compounds have potential applications in various fields including pharmaceuticals and materials science (Zhu, Lan, & Kwon, 2003).

Crystal Structure and Vibrational Properties

The compound is used in studies focused on understanding the crystal structure and vibrational properties of organic molecules. It has been synthesized and characterized using spectroscopy and X-ray diffraction, providing insights into molecular conformation, which is crucial for the development of new materials with specific properties (Wu, Chen, Chen, & Zhou, 2021).

Molecular Structure Analysis

Research involving this compound includes density functional theory (DFT) studies to calculate molecular structures and compare them with X-ray diffraction values. These analyses provide valuable information on molecular electrostatic potential and frontier molecular orbitals, which are essential for understanding the physicochemical properties of compounds (Huang et al., 2021).

Mechanism of Action

Target of Action

Boronic acid derivatives like this compound are often used in organic synthesis and medicinal chemistry, suggesting that its targets could be diverse depending on the context .

Mode of Action

Boronic acids and their derivatives are known to interact with their targets through covalent bonding . They can form reversible covalent complexes with proteins, enzymes, or other biological targets, which can lead to changes in the function or activity of these targets .

Biochemical Pathways

Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds . This suggests that the compound could potentially affect biochemical pathways involving carbon-carbon bond formation.

Pharmacokinetics

Boronic acids and their derivatives are generally well-absorbed and distributed in the body due to their ability to form reversible covalent complexes with biological targets .

Result of Action

The compound’s ability to form reversible covalent complexes with biological targets suggests that it could potentially alter the function or activity of these targets, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to interact with its targets . .

Properties

IUPAC Name

4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-6-10-7-8-11(16)9-12(10)15-17-13(2,3)14(4,5)18-15/h7-9,16H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXINSCZVESCSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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